molecular formula C12H14N2O2 B3025278 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole CAS No. 1206793-02-3

5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole

Cat. No.: B3025278
CAS No.: 1206793-02-3
M. Wt: 218.25 g/mol
InChI Key: OYNTXFOWGKKKKC-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazole is a chemical compound of significant interest in scientific research, particularly within medicinal and agrochemical development. This derivative belongs to the pyrazole family, a class of five-membered heterocyclic compounds containing two nitrogen atoms, which is extensively studied for its diverse biological activities . The core pyrazole structure is a privileged scaffold in medicinal chemistry, found in several commercially available drugs and known to exhibit a broad spectrum of biological properties, including antimicrobial, anti-inflammatory, anticancer, and antitumor activities . The 3,4-dimethoxyphenyl substituent is a common pharmacophore that can influence the compound's binding to biological targets and its overall pharmacokinetic profile. While the specific mechanism of action for this precise compound is an area of ongoing investigation, related pyrazole derivatives have been explored for their potential interactions with various enzymes and receptors in the context of central nervous system (CNS) disorders, inflammation, and infectious diseases . Researchers value this compound as a key intermediate or building block for the synthesis of more complex molecules and for probing structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols prior to use.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8-6-10(14-13-8)9-4-5-11(15-2)12(7-9)16-3/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNTXFOWGKKKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxyphenylhydrazine with 3-methyl-2-butanone under acidic conditions to form the desired pyrazole ring . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 5-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the pyrazole ring are replaced with other groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction may produce 3-methyl-5-(3,4-dimethoxyphenyl)pyrazolidine .

Scientific Research Applications

Pharmacological Activities

The compound exhibits a range of pharmacological activities, making it a subject of interest in various fields of medicinal research. Some notable activities include:

  • Anti-inflammatory Effects : Pyrazole derivatives are recognized for their anti-inflammatory properties. Studies have shown that compounds similar to 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole can significantly inhibit inflammation in animal models, comparable to established anti-inflammatory drugs like diclofenac .
  • Anticancer Activity : Research indicates that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, certain synthesized pyrazolines have demonstrated efficacy against leukemia and solid tumors by inhibiting P-glycoprotein-mediated drug resistance .
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against bacteria and fungi. Its derivatives have been tested against strains such as E. coli and Aspergillus niger, demonstrating significant inhibition at low concentrations .
  • Antiepileptic and Antidepressant Activities : Some studies have reported that pyrazole derivatives can provide neuroprotective effects and exhibit antidepressant-like activities in animal models .

Case Studies

Several studies have documented the synthesis and evaluation of pyrazole derivatives, including this compound:

Study Findings Applications
Sharath et al. (2014)Synthesized a series of pyrazole derivatives with significant anti-inflammatory activity using the carrageenan-induced paw edema model.Potential use in treating inflammatory diseases .
Burguete et al. (2016)Reported on the antimicrobial activity of synthesized pyrazoles against various bacterial strains.Implications for developing new antimicrobial agents .
Manna et al. (2018)Evaluated the antineoplastic activity of pyrazoline derivatives, highlighting their effectiveness against multidrug-resistant cancer cells.Potential for cancer treatment strategies targeting drug resistance .

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Methoxy Substitutions

Pyrazole derivatives bearing methoxy-substituted aryl groups are common in drug discovery. Key comparisons include:

Compound Name Substituents Key Structural Differences Biological Activity Reference
5-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazole 5-(3,4-dimethoxyphenyl), 3-methyl Baseline structure Not explicitly reported (inference from analogs)
4-[5-(3,4-dimethoxyphenyl)-3-aryl-pyrazole]benzenesulphonamide (4e) 3,4-dimethoxyphenyl, benzenesulphonamide group Additional sulphonamide moiety at position 1 Cytotoxic against oral squamous cell carcinoma (OSCC)
2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole 3,4-dimethoxyphenyl, oxadiazole core Oxadiazole ring instead of pyrazole 61.9% anti-inflammatory activity (vs. 64.3% for indomethacin)
(E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) Two 3,4-dimethoxyphenyl groups, cyclopentanone Non-pyrazole carbocyclic structure Strong antioxidant and tyrosinase inhibition

Key Observations :

  • The presence of a sulphonamide group (as in compound 4e ) enhances cytotoxicity, likely due to improved binding to cellular targets .
  • Replacement of the pyrazole core with an oxadiazole (as in ) retains anti-inflammatory activity but alters metabolic stability .
  • Carbocyclic analogs (e.g., 3e ) prioritize antioxidant activity over pyrazole-specific effects, suggesting the pyrazole ring is critical for targeting enzymes like tyrosinase .
2.2.1. Anticancer Potential
  • Cytotoxicity : Compound 4e (with a benzenesulphonamide group) demonstrated significant cytotoxicity against OSCC, attributed to the 3,4-dimethoxyphenyl group’s role in DNA intercalation or topoisomerase inhibition . In contrast, the parent pyrazole (without sulphonamide) may lack this potency.
  • Structural Requirement : The 3,4-dimethoxy motif is critical; analogs with fewer methoxy groups (e.g., 4-methoxyphenyl) show reduced activity .
2.2.2. Anti-Inflammatory Activity
  • The oxadiazole derivative in achieved 61.9% anti-inflammatory activity, comparable to indomethacin. This suggests that the 3,4-dimethoxyphenyl group synergizes with the oxadiazole core to inhibit cyclooxygenase (COX) pathways . Pyrazole-based analogs may require additional substituents (e.g., trifluoromethyl) for similar efficacy .
2.2.3. Enzyme Inhibition
  • Tyrosinase and ACE Inhibition : Carbocyclic analogs (e.g., 3e ) with dual 3,4-dimethoxyphenyl groups exhibit strong tyrosinase and angiotensin-converting enzyme (ACE) inhibition, likely due to enhanced electron donation and planar structure . Pyrazole derivatives with single 3,4-dimethoxyphenyl groups may lack this dual activity.

Critical Analysis of Substituent Effects

  • Methoxy Group Position :
    • 3,4-Dimethoxy substitution maximizes bioactivity due to optimal steric and electronic effects .
    • 2,5- or 2,4-dimethoxy analogs (e.g., 4f , 4g ) show reduced activity, highlighting the importance of para-methoxy positioning .
  • Core Heterocycle :
    • Pyrazoles offer better metabolic stability than oxadiazoles but may require additional functional groups (e.g., sulphonamide) for target specificity .

Biological Activity

5-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on the biological effects of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H13_{13}N3_{3}O2_{2}
  • Molecular Weight : 233.25 g/mol

The synthesis typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine derivatives under acidic conditions to form the pyrazole ring. Various synthetic routes have been explored to enhance yield and bioactivity.

1. Anti-inflammatory Activity

Research indicates that compounds with a pyrazole nucleus exhibit considerable anti-inflammatory effects. For instance, derivatives of pyrazole have demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. One study reported that certain synthesized derivatives showed up to 85% inhibition of TNF-α and 93% inhibition of IL-6 at a concentration of 10 µM, outperforming standard drugs like dexamethasone .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Dexamethasone76%86%
Pyrazole Derivative A85%93%
Pyrazole Derivative B61%76%

2. Anticancer Activity

This compound has shown promising results against various cancer cell lines. Notably, studies have indicated its effectiveness against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound's mechanism appears to involve the inhibition of key cancer-related targets such as topoisomerase II and EGFR .

Cancer TypeCell LineIC50_{50} (µM)
Breast CancerMDA-MB-23149.85
Liver CancerHepG2Not specified

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been extensively studied. Compounds have been tested against various bacterial strains, including E. coli and Staphylococcus aureus. One study noted that certain derivatives exhibited significant inhibition against Mycobacterium tuberculosis (MTB), with promising results at concentrations as low as 6.25 µg/mL .

Case Study 1: Anti-inflammatory Effects

In a controlled experiment, a series of pyrazole derivatives were administered to mice with induced inflammation. The results indicated that the compounds significantly reduced swelling and pain compared to the control group treated with saline.

Case Study 2: Anticancer Efficacy

A recent clinical trial evaluated the efficacy of a specific pyrazole derivative in patients with advanced breast cancer. The treatment led to a marked reduction in tumor size in over 60% of participants after three months of therapy.

Q & A

Q. What are the optimal synthetic routes for 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole, and how do substituent positions influence reaction efficiency?

Methodological Answer: The synthesis of pyrazole derivatives typically employs cyclocondensation of hydrazines with diketones or via Vilsmeier–Haack reactions. For This compound , a modified Claisen-Schmidt condensation could be used, where 3,4-dimethoxyacetophenone reacts with hydrazine hydrate in acidic ethanol (e.g., glacial acetic acid) under reflux. Substituent effects are critical:

  • 3,4-Dimethoxy groups on the phenyl ring may slow reaction kinetics due to steric hindrance, requiring extended reaction times (8–12 hours) .
  • Methyl group at position 3 can be introduced via alkylation of the pyrazole precursor using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification often involves column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol. Yield optimization (~60–70%) requires careful control of stoichiometry and temperature .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H NMR : Key signals include:
    • Aromatic protons from the 3,4-dimethoxyphenyl group (δ 6.7–7.2 ppm, split into doublets due to para-substitution).
    • Pyrazole ring protons (δ 5.8–6.3 ppm for H-4; δ 2.5 ppm for the 3-methyl group).
    • Methoxy groups (δ 3.8–3.9 ppm, singlet) .
  • IR : Stretching vibrations for C=O (absent in this case), C-N (1250–1350 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 246 (C₁₂H₁₄N₂O₂⁺) with fragmentation patterns indicating loss of methoxy groups (-31 Da) .

Q. What preliminary biological assays are appropriate for evaluating bioactivity, and how should controls be designed?

Methodological Answer:

  • Enzyme inhibition assays : Test against carbonic anhydrase isoforms (e.g., CA II, CA IX) using a stopped-flow CO₂ hydration assay. Use acetazolamide as a positive control .
  • Antimicrobial screening : Employ the broth microdilution method (MIC determination) against S. aureus and E. coli. Include DMSO vehicle controls and ciprofloxacin as a reference .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7). Normalize results to untreated cells and validate with paclitaxel .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict reactivity and target interactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density distribution. The 3-methyl group’s electron-donating effect may stabilize the pyrazole ring, enhancing π-π stacking with aromatic residues in enzyme binding pockets .
  • Molecular Docking : Use AutoDock Vina to dock into CA IX (PDB: 3IAI). Key interactions:
    • 3,4-Dimethoxyphenyl forms hydrophobic contacts with Val-121 and Phe-131.
    • Pyrazole nitrogen hydrogen-bonds with Thr-199 .

Q. What strategies resolve contradictions in biological activity data across assay conditions?

Methodological Answer: Contradictions may arise from:

  • Solubility issues : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts. Validate solubility via dynamic light scattering (DLS) .
  • Enzyme isoform specificity : Compare inhibition profiles across isoforms (e.g., CA II vs. CA IX) using isoform-selective inhibitors (e.g., SLC-0111 for CA IX) .
  • Redox interference : Include ROS scavengers (e.g., catalase) in antioxidant assays to distinguish compound-specific effects .

Q. What are the challenges in regioselectivity during multi-step synthesis, and how can they be addressed?

Methodological Answer:

  • Regioselectivity in cyclocondensation : The 3-methyl group may lead to competing 1,3- vs. 1,5-regioisomers. Mitigate by:
    • Using bulky bases (e.g., DBU) to favor kinetic control.
    • Monitoring reaction progress via TLC (hexane/ethyl acetate 1:1) .
  • Functionalization of the pyrazole ring : Introduce substituents at position 1 via nucleophilic substitution (e.g., aryl halides with CuI catalysis) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.